Ethyl O-Mesitylsulfonylacetohydroxamate
Overview
Description
Ethyl O-Mesitylsulfonylacetohydroxamate is a chemical compound with the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol . It is known for its role as a precursor to powerful aminating reagents . The compound appears as a white to almost white powder or crystal and is sensitive to moisture and heat .
Mechanism of Action
Target of Action
Ethyl O-Mesitylsulfonylacetohydroxamate is primarily targeted towards bastnaesite ores . Bastnaesite ores are one of the most important minerals of rare earth cerium .
Mode of Action
The compound this compound interacts with its target, the bastnaesite ores, through a process known as flotation . This process is a selective screening of minerals to separate and float different minerals based on the hydrophilic/hydrophobic nature of collector molecules and the difference in the affinity to the surface of different minerals .
Biochemical Pathways
It is known that the compound plays a significant role in the flotation process of bastnaesite ores .
Pharmacokinetics
It is known that the compound has a molecular weight of 28536 , which may influence its bioavailability.
Result of Action
The result of the action of this compound is the improved flotation performance and recovery of bastnaesite ores . The compound has been found to have better collection ability and flotation performance than the most commonly used collector, salicylhydroxamic acid .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of fine mineral particles, complex embedding, and high mud content in the bastnaesite ores . These factors can affect the compound’s action, efficacy, and stability.
Preparation Methods
Ethyl O-Mesitylsulfonylacetohydroxamate can be synthesized through various synthetic routes. One common method involves the reaction of O-Mesitylenesulfonylhydroxylamine with ethyl acetate under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure high yield and purity . Industrial production methods may involve scaling up this reaction and optimizing conditions to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Ethyl O-Mesitylsulfonylacetohydroxamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl O-Mesitylsulfonylacetohydroxamate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl O-Mesitylsulfonylacetohydroxamate can be compared with other similar compounds such as:
Ethyl O-Methylsulfonylacetohydroxamate: Similar in structure but with a methyl group instead of a mesityl group.
Ethyl N-(Mesitylsulfonyl)oxyacetimidate: Another related compound with slight structural differences.
The uniqueness of this compound lies in its specific functional groups and reactivity, making it particularly useful as a precursor for aminating reagents .
Properties
IUPAC Name |
ethyl (1E)-N-(2,4,6-trimethylphenyl)sulfonyloxyethanimidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-6-17-12(5)14-18-19(15,16)13-10(3)7-9(2)8-11(13)4/h7-8H,6H2,1-5H3/b14-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCBSWBQAXTILK-WYMLVPIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NOS(=O)(=O)C1=C(C=C(C=C1C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=N/OS(=O)(=O)C1=C(C=C(C=C1C)C)C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38202-27-6 | |
Record name | Ethyl O-methylsulphonylacetohydroxamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038202276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl O-methylsulphonylacetohydroxamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.914 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ethyl O-Mesitylsulfonylacetohydroxamate interact with bastnaesite and what are the downstream effects?
A1: this compound (C1) demonstrates a strong affinity for the (110) plane of bastnaesite, a mineral rich in rare-earth elements. [] This interaction is characterized by a strong adsorption energy of -1.79 eV and a short adsorption height of 1.65 Å. [] The strong binding of C1 to the bastnaesite surface is attributed to significant orbital hybridization, indicating robust electronic interactions. [] This interaction makes C1 an effective collector, enhancing the flotation separation of bastnaesite from other minerals in the ore. [] This ultimately leads to improved recovery of bastnaesite, which is crucial for the extraction of valuable rare-earth elements. []
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